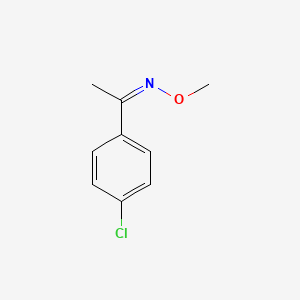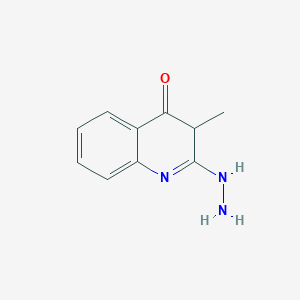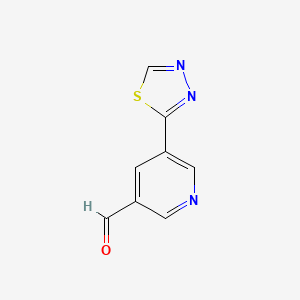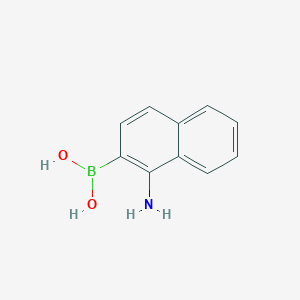![molecular formula C12H10N2 B11907494 1-Methyl-1H-naphtho[1,2-D]imidazole](/img/structure/B11907494.png)
1-Methyl-1H-naphtho[1,2-D]imidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Metil-1H-nafto[1,2-D]imidazol es un compuesto heterocíclico que pertenece a la familia de los imidazoles. Los imidazoles son conocidos por su amplia gama de aplicaciones en diversos campos, incluidos los farmacéuticos, agroquímicos y la ciencia de los materiales. La estructura única de 1-Metil-1H-nafto[1,2-D]imidazol, que combina un anillo de naftaleno con un anillo de imidazol, lo convierte en un compuesto de interés para los investigadores.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1-Metil-1H-nafto[1,2-D]imidazol típicamente implica la ciclación de precursores apropiados. Un método común es la ciclación de amido-nitrilos en presencia de un catalizador de níquel. Las condiciones de reacción son suaves y pueden acomodar una variedad de grupos funcionales, incluidos los haluros de arilo y los heterociclos aromáticos .
Métodos de producción industrial
Los métodos de producción industrial para 1-Metil-1H-nafto[1,2-D]imidazol no están bien documentados en la literatura. Los principios de la síntesis orgánica a gran escala, como la optimización de las condiciones de reacción para el rendimiento y la pureza, se aplicarían. Esto podría implicar el uso de reactores de flujo continuo y técnicas avanzadas de purificación.
Análisis De Reacciones Químicas
Tipos de reacciones
1-Metil-1H-nafto[1,2-D]imidazol puede sufrir diversas reacciones químicas, que incluyen:
Oxidación: El compuesto puede oxidarse para formar derivados de naftoquinona.
Reducción: Las reacciones de reducción pueden producir derivados dihidro.
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden introducir diversos grupos funcionales en el anillo de imidazol.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y trióxido de cromo.
Reducción: Los agentes reductores como el borohidruro de sodio y el hidruro de litio y aluminio se utilizan a menudo.
Sustitución: Los reactivos como los halógenos, los haluros de alquilo y los compuestos organometálicos se utilizan comúnmente.
Productos principales
Los principales productos formados a partir de estas reacciones incluyen imidazoles sustituidos, naftoquinonas y diversos derivados funcionalizados que pueden utilizarse posteriormente en química sintética.
Aplicaciones Científicas De Investigación
1-Metil-1H-nafto[1,2-D]imidazol tiene varias aplicaciones en investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas más complejas.
Medicina: Se están realizando investigaciones sobre su potencial como agente antitumoral debido a su citotoxicidad selectiva hacia las células cancerosas.
Mecanismo De Acción
El mecanismo de acción de 1-Metil-1H-nafto[1,2-D]imidazol implica su interacción con objetivos moleculares en las células. Por ejemplo, se cree que sus efectos citotóxicos sobre las células cancerosas se deben a su capacidad para interferir con las vías celulares e inducir la apoptosis. Los objetivos moleculares y las vías exactas aún se están investigando, pero la capacidad del compuesto para actuar como una sonda fluorescente sugiere que interactúa con componentes celulares específicos .
Comparación Con Compuestos Similares
Compuestos similares
1-Metil-1H-imidazol: Un derivado de imidazol más simple con diferente reactividad y aplicaciones.
Nafto[1,2-D]imidazol: Carece del grupo metilo, lo que puede afectar sus propiedades químicas y actividad biológica.
1H-Benzo[d]imidazol: Otro compuesto heterocíclico con una estructura de anillo diferente y un conjunto de aplicaciones.
Unicidad
1-Metil-1H-nafto[1,2-D]imidazol es único debido a su estructura combinada de naftaleno e imidazol, que confiere propiedades químicas y biológicas distintas. Su capacidad para actuar como una sonda fluorescente y su citotoxicidad selectiva hacia las células cancerosas lo convierten en un compuesto de gran interés tanto en investigación como en posibles aplicaciones terapéuticas .
Propiedades
Fórmula molecular |
C12H10N2 |
|---|---|
Peso molecular |
182.22 g/mol |
Nombre IUPAC |
1-methylbenzo[e]benzimidazole |
InChI |
InChI=1S/C12H10N2/c1-14-8-13-11-7-6-9-4-2-3-5-10(9)12(11)14/h2-8H,1H3 |
Clave InChI |
IHEWXDLSOBDOOZ-UHFFFAOYSA-N |
SMILES canónico |
CN1C=NC2=C1C3=CC=CC=C3C=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![1-(1,6-Dimethyl-1H-pyrazolo[3,4-b]pyridin-5-yl)ethanone](/img/structure/B11907416.png)


![Naphtho[2,3-d]thiazole](/img/structure/B11907443.png)









